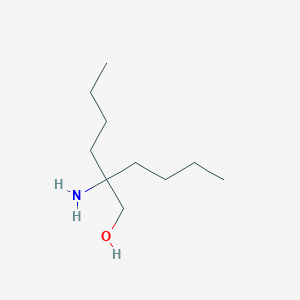

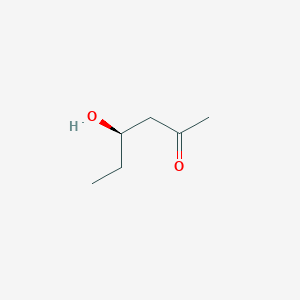

(R)-5-Oxohexane-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-5-Oxohexane-3-ol, also known as 3-acetyl-2,4-pentanedione or acetylacetone, is a beta-diketone that has been widely used in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in water, ethanol, and ether. The compound is known for its ability to form complexes with metal ions, making it a useful ligand in coordination chemistry. In

Mecanismo De Acción

The mechanism of action of (R)-5-Oxohexane-3-ol is largely dependent on its ability to form complexes with metal ions. These complexes can act as catalysts in a variety of reactions, including oxidation, reduction, and cross-coupling. Additionally, (R)-5-Oxohexane-3-ol can act as a chelating agent, binding to metal ions and influencing their reactivity. The mechanism of action of (R)-5-Oxohexane-3-ol is complex and dependent on the specific reaction and metal ion involved.

Efectos Bioquímicos Y Fisiológicos

While (R)-5-Oxohexane-3-ol is not typically used in biochemical or physiological studies, it has been studied for its potential as a chelating agent in the treatment of heavy metal poisoning. The compound has been shown to bind to metal ions such as lead and mercury, reducing their toxicity and facilitating their excretion from the body. Additionally, (R)-5-Oxohexane-3-ol has been studied for its potential as an antioxidant, protecting against oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (R)-5-Oxohexane-3-ol in lab experiments include its versatility as a building block in organic synthesis, its ability to form complexes with metal ions, and its potential as a chelating agent and antioxidant. However, the compound has limitations in terms of its stability and reactivity. It can be sensitive to air, light, and moisture, and may require specialized handling and storage. Additionally, the reactivity of (R)-5-Oxohexane-3-ol can be dependent on the specific metal ion and reaction conditions, requiring careful optimization and control.

Direcciones Futuras

For the study of (R)-5-Oxohexane-3-ol include its continued use as a building block in organic synthesis, as well as its potential as a chelating agent and antioxidant in biomedical applications. The compound may also be studied for its potential as a catalyst in sustainable chemistry and renewable energy applications. Additionally, the development of new synthesis methods and modifications to the compound's structure may lead to improved stability, reactivity, and selectivity in a variety of reactions.

Métodos De Síntesis

The synthesis of (R)-5-Oxohexane-3-ol can be achieved through a variety of methods, including the acetoacetic ester synthesis, the Claisen condensation, and the aldol condensation. The acetoacetic ester synthesis involves the reaction of ethyl acetoacetate with a base, followed by acid hydrolysis. The Claisen condensation involves the reaction of ethyl acetoacetate with an alkyl halide, followed by hydrolysis. The aldol condensation involves the reaction of acetaldehyde with acetone, followed by dehydration. These methods have been extensively studied and optimized for the efficient production of (R)-5-Oxohexane-3-ol.

Aplicaciones Científicas De Investigación

(R)-5-Oxohexane-3-ol has been widely used in scientific research as a versatile building block in organic synthesis. It is commonly used as a ligand in coordination chemistry, forming complexes with metal ions such as copper, nickel, and iron. These complexes have been studied for their catalytic properties in a variety of reactions, including cross-coupling reactions, cycloadditions, and oxidative coupling. Additionally, (R)-5-Oxohexane-3-ol has been used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and natural products, highlighting its importance in drug discovery and development.

Propiedades

Número CAS |

106353-47-3 |

|---|---|

Nombre del producto |

(R)-5-Oxohexane-3-ol |

Fórmula molecular |

C6H12O2 |

Peso molecular |

116.16 g/mol |

Nombre IUPAC |

(4R)-4-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1 |

Clave InChI |

ODWYTDVNWFBCLV-ZCFIWIBFSA-N |

SMILES isomérico |

CC[C@H](CC(=O)C)O |

SMILES |

CCC(CC(=O)C)O |

SMILES canónico |

CCC(CC(=O)C)O |

Sinónimos |

2-Hexanone, 4-hydroxy-, (4R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)